N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
CAS No.:
Cat. No.: VC15815808
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17NO3 |
|---|---|
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
| Standard InChI | InChI=1S/C16H17NO3/c1-17(10-12-3-6-14(18-2)7-4-12)13-5-8-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | NUPWBAPXXGWIPG-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxybenzyl)-N-methylbenzo[d] dioxol-5-amine (C₁₆H₁₇NO₃) features a benzo[d] dioxole core fused to an amine group, which is further substituted with a methyl group and a 4-methoxybenzyl moiety. The methoxybenzyl group introduces electron-donating characteristics, while the methylamine side chain enhances lipophilicity, potentially improving blood-brain barrier permeability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine |
| Canonical SMILES | COc1ccc(CN(C)C2=CC3=C(C=C2)OCO3)cc1 |
| InChIKey | NUPWBAPXXGWIPG-UHFFFAOYSA-N |
The benzo[d] dioxole moiety, a cyclic ether, contributes to metabolic stability by resisting oxidative degradation, a feature shared with pharmacophores in antidepressants and anticonvulsants. The 4-methoxybenzyl group may engage in π-π stacking interactions with aromatic residues in biological targets, as observed in serotonin receptor ligands.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-Methoxybenzyl)-N-methylbenzo[d] dioxol-5-amine typically involves multi-step sequences requiring precise control over reaction parameters. A generalized approach includes:
-
N-Alkylation:
-
Reaction with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxybenzyl group.
-
-
Methylation:
-
Quaternization of the amine using methyl iodide or dimethyl sulfate to yield the final N-methylated product.
-
Optimization Challenges
Key challenges include minimizing side reactions during N-alkylation, such as over-alkylation or hydrolysis of the methoxy group. Catalytic systems employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been reported to improve yields in analogous syntheses. Purification often requires chromatographic techniques due to the compound’s moderate polarity.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison with Selected Analogs
Future Perspectives and Research Directions
In Vitro and In Vivo Profiling
Priority studies should include:
-
Receptor Binding Assays: Screen for affinity at 5-HT₁₀, D₂, and σ-1 receptors.
-
Cytotoxicity Screening: Evaluate activity against NCI-60 cancer cell lines.
-
Pharmacokinetic Studies: Assess oral bioavailability and brain penetration in rodent models.
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume